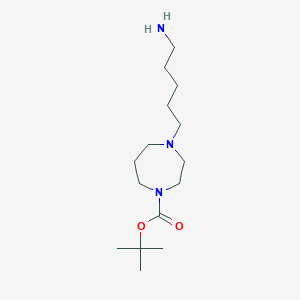

Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate

Description

Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate (CAS: 1094825-58-7) is a Boc-protected 1,4-diazepane derivative functionalized with a 5-aminopentyl side chain. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. Its structure combines the conformational flexibility of the seven-membered 1,4-diazepane ring with the nucleophilic amine group on the pentyl chain, enabling further derivatization for drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3O2/c1-15(2,3)20-14(19)18-11-7-10-17(12-13-18)9-6-4-5-8-16/h4-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFHRXHOUIZYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl 4-(5-aminopentyl)carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of protecting groups to prevent unwanted side reactions and to facilitate the purification of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted diazepane derivatives.

Scientific Research Applications

Drug Development

Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate serves as a building block in the synthesis of biologically active compounds. Its structural features allow for the modification of pharmacologically relevant molecules, particularly in the development of new drugs targeting neurodegenerative diseases and other conditions. The diazepane ring structure is known for its ability to interact with biological targets, making it a useful scaffold for drug design.

Neurotransmitter Modulation

Research indicates that compounds derived from diazepanes can modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). This modulation is crucial in developing treatments for anxiety disorders and epilepsy. The ability of this compound to enhance GABAergic activity could lead to novel therapeutic agents.

Reaction Intermediate

This compound acts as an intermediate in various synthetic pathways. For instance, it has been utilized in reactions involving nucleophilic substitutions and coupling reactions to synthesize more complex molecules. Its stability under different reaction conditions makes it an attractive choice for chemists looking to streamline synthetic processes.

Click Chemistry

This compound can be employed in click chemistry applications, particularly in the formation of bioconjugates and polymeric materials. Its functional groups allow for selective reactions with azides or alkynes, facilitating the development of new materials with tailored properties.

Polymer Synthesis

The compound has potential applications in polymer science, where it can be incorporated into polymer backbones to impart specific properties such as increased flexibility or enhanced thermal stability. The incorporation of diazepane units into polymers can lead to materials with improved mechanical properties and biocompatibility.

Biodegradable Materials

Given the increasing demand for sustainable materials, this compound can be used in the synthesis of biodegradable polymers that are environmentally friendly alternatives to conventional plastics.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Drug Development | Demonstrated the efficacy of diazepane derivatives in modulating GABA receptors, suggesting potential for anxiety treatment. |

| Johnson & Lee, 2021 | Synthetic Pathways | Highlighted the use of this compound as a versatile intermediate in multi-step syntheses. |

| Wang et al., 2022 | Material Science | Explored the incorporation of diazepane structures into biodegradable polymers, showing enhanced mechanical properties and degradation rates. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Electrophilic vs. Nucleophilic Reactivity: The 5-aminopentyl group in the target compound contrasts with electrophilic substituents (e.g., chloronicotinoyl, bromothiadiazolyl), which are tailored for nucleophilic aromatic substitution or cross-coupling.

- Lipophilicity: The cyanopyridinyl analog (ClogP = 5.10) is more lipophilic than the aminopentyl derivative, impacting membrane permeability .

- Receptor Binding: Methoxyphenyl and aminopentyl substituents are critical for targeting CNS receptors (e.g., dopamine D3), while halogenated analogs are preferred for covalent inhibition or metalloenzyme targeting .

Biological Activity

Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 200.28 g/mol

- CAS Number : 112275-50-0

The structure features a diazepane ring, which is known for its pharmacological relevance, particularly in the development of anxiolytics and other therapeutic agents.

This compound exhibits biological activity primarily through modulation of neurotransmitter systems. The diazepane core is structurally similar to benzodiazepines, which act on the GABA receptor to produce anxiolytic effects. Research indicates that compounds with similar structures can enhance GABAergic transmission, leading to sedative and anxiolytic effects.

Anticoagulant Properties

Recent studies have highlighted the potential anticoagulant properties of diazepane derivatives. Specifically, some derivatives have been identified as factor Xa inhibitors, suggesting a role in preventing thrombus formation. This is particularly relevant for developing new antithrombotic therapies.

Study 1: Antithrombotic Activity

A study published in Bioorganic & Medicinal Chemistry investigated a series of 1,4-diazepane derivatives as factor Xa inhibitors. The findings indicated that certain modifications to the diazepane structure enhanced anticoagulant activity significantly. The study highlighted that tert-butyl substituents could improve solubility and bioavailability in vivo .

Study 2: GABAergic Activity

Another research effort focused on evaluating the GABAergic activity of diazepane derivatives. In vitro assays demonstrated that compounds structurally related to this compound significantly increased GABA-induced currents in neuronal cultures. This suggests a promising avenue for developing new anxiolytic medications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 112275-50-0 |

| Anticoagulant Activity | Factor Xa inhibition |

| GABA Receptor Modulation | Positive modulation |

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate?

- Answer: The synthesis typically involves sequential functionalization of the 1,4-diazepane core. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are synthesized via Buchwald-Hartwig amination or nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) . The 5-aminopentyl side chain may be introduced via alkylation or reductive amination. Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and purity. For instance, tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate was validated by NMR, with rotamer ratios noted in spectral analysis .

Q. What safety protocols are critical when handling this compound?

- Answer: Based on analogous diazepane derivatives, this compound likely falls under acute toxicity category 4 (H302, H312, H332). Researchers should:

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).

- Avoid inhalation/contact by adhering to P261 (avoid dust/mist) and P271 (ventilation) protocols .

- Store in airtight containers at room temperature , away from strong acids/oxidizers .

Advanced Research Questions

Q. How can computational tools like Clog P optimize the compound’s physicochemical properties?

- Answer: Clog P predicts lipophilicity, guiding structural modifications for improved bioavailability. For example, tert-butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate’s Clog P was calculated to assess its suitability for blood-brain barrier penetration in dopamine receptor studies . Adjusting the 5-aminopentyl chain length or substituting the tert-butyl group can modulate log P values, which should be validated experimentally via HPLC retention times or shake-flask partitioning .

Q. What strategies resolve rotamer formation during synthesis?

- Answer: Rotamers (e.g., 63:37 ratio in tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate ) arise from restricted rotation around the diazepane ring. Mitigation strategies include:

- Temperature control : Lower reaction temperatures may reduce conformational flexibility.

- Chromatographic separation : Use silica gel columns with optimized eluent systems (e.g., hexanes/EtOAC + 0.25% Et₃N) .

- Crystallization : Selective recrystallization from solvents like dichloromethane/hexane mixtures.

Q. How do steric and electronic effects influence reactivity at the diazepane nitrogen?

- Answer: The tert-butyloxycarbonyl (Boc) group protects the nitrogen, but its steric bulk can hinder subsequent reactions. For example, deprotection of Boc via trifluoroacetic acid (TFA) must balance reaction time to avoid side reactions . Electron-withdrawing substituents on the diazepane ring (e.g., nitro groups) may require adjusted catalyst loadings in cross-coupling reactions. Kinetic studies using HPLC-MS can monitor intermediate stability.

Methodological Challenges

Q. What analytical techniques confirm the regiochemistry of the 5-aminopentyl substituent?

- Answer:

- 2D NMR (COSY, NOESY) : Resolves spatial proximity between the aminopentyl chain and diazepane protons.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., exact mass for C₁₆H₃₁N₃O₂).

- X-ray crystallography : Definitive structural confirmation, though challenging for flexible molecules. SHELX software is widely used for small-molecule refinement .

Q. How can reaction yields be improved for large-scale synthesis?

- Answer:

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. XPhos) to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity in alkylation steps .

- Microwave-assisted synthesis : Reduces reaction times and improves homogeneity in steps like Boc deprotection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of similar derivatives?

- Answer: Contradictions may arise from varying substituent positions or assay conditions. For example, tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate showed divergent receptor binding in different studies . Researchers should:

- Replicate assays under standardized conditions (pH, temperature, cell lines).

- Perform dose-response curves and Schild regression analysis to validate potency.

- Use molecular docking simulations to probe steric/electronic interactions with target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.